
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is a chemical compound known for its unique structural properties and reactivity. It is a derivative of benzoquinone and is characterized by the presence of two chlorine atoms, two cyano groups, and two keto groups on a cyclohexadiene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile typically involves the chlorination of 1,4-benzoquinone followed by the introduction of cyano groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and cyano derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile exerts its effects involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, leading to potential biological effects. The compound’s reactivity is largely influenced by the presence of electron-withdrawing groups such as chlorine and cyano groups, which stabilize the reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and cyano groups. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
98166-92-8 |
|---|---|
Formule moléculaire |
C8Cl2N2O2 |
Poids moléculaire |
227.00 g/mol |
Nom IUPAC |
3,4-dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8Cl2N2O2/c9-5-3(1-11)4(2-12)7(13)8(14)6(5)10 |
Clé InChI |
FWPLBKSOWVESRH-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=O)C(=O)C(=C1Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
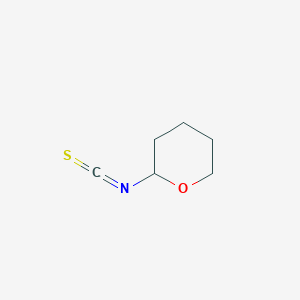
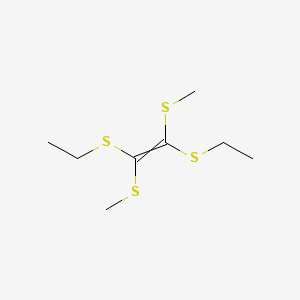
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
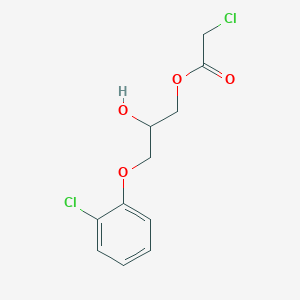
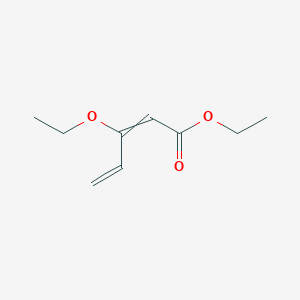
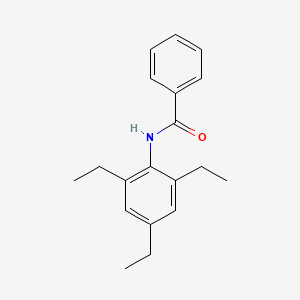
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
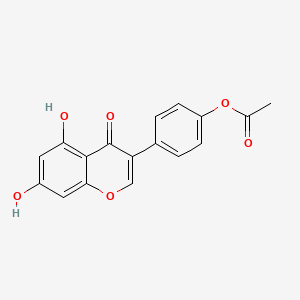

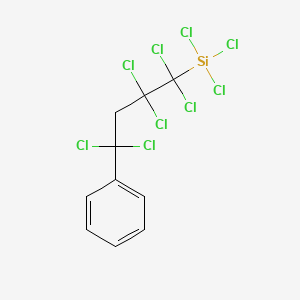

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
